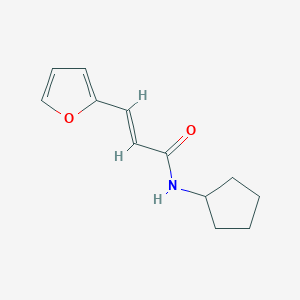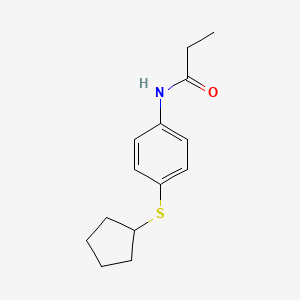
n-(4-(Cyclopentylthio)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(Cyclopentylthio)phenyl)propionamide: is an organic compound belonging to the class of amides It is characterized by the presence of a cyclopentylthio group attached to a phenyl ring, which is further connected to a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)propionamide typically involves the reaction of 4-(cyclopentylthio)aniline with propionyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(4-(Cyclopentylthio)phenyl)propionamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted aromatic derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-(Cyclopentylthio)phenyl)propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features suggest it could be useful in designing drugs with specific biological targets.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)propionamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural features. The cyclopentylthio group and the amide moiety may play crucial roles in its binding affinity and specificity towards certain biological molecules.
Comparación Con Compuestos Similares
n-Phenylpropionamide: Similar in structure but lacks the cyclopentylthio group.
n-(4-Methylphenyl)propionamide: Contains a methyl group instead of the cyclopentylthio group.
n-(4-Chlorophenyl)propionamide: Contains a chlorine atom instead of the cyclopentylthio group.
Uniqueness: n-(4-(Cyclopentylthio)phenyl)propionamide is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H19NOS |
|---|---|
Peso molecular |
249.37 g/mol |
Nombre IUPAC |
N-(4-cyclopentylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C14H19NOS/c1-2-14(16)15-11-7-9-13(10-8-11)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Clave InChI |
DQPAYEAQPBYYQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)SC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



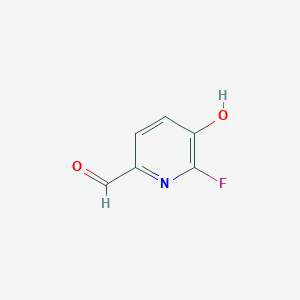
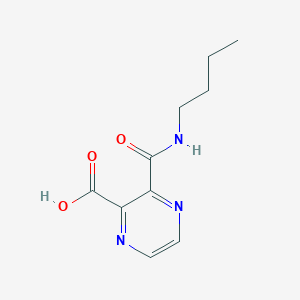



![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
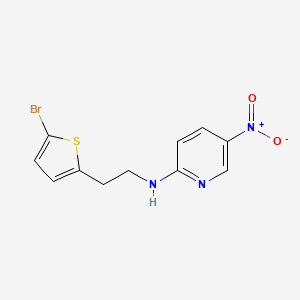
![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
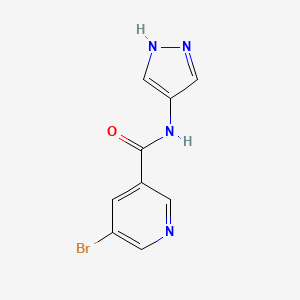
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)

